(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-16-5-7-17(8-6-16)11-13-28(25,26)22-19-10-9-18-4-3-12-23(20(18)14-19)21(24)15-27-2/h5-11,13-14,22H,3-4,12,15H2,1-2H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPFVXWMWYKHDJ-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyl)ethenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising several functional groups that contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and protective group strategies. The key steps include:
- Formation of Tetrahydroquinoline : The initial step often involves the synthesis of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline.
- Sulfonamide Coupling : This is followed by coupling with p-tolyl sulfonamide to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to tetrahydroquinoline derivatives. For instance:
- Cytotoxicity Studies : In vitro studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) . These studies suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions.
- Mechanism of Action : The mechanism involves interference with cellular signaling pathways crucial for cancer cell survival. For example, compounds with similar structures have been shown to inhibit the Akt pathway, which is vital for cell growth and survival .
Enzyme Inhibition
The sulfonamide moiety in the compound is known to mimic substrate analogs in enzyme inhibition:
- Targeting Enzymes : The compound may act as an inhibitor for various enzymes by mimicking their substrates and blocking active sites, thereby disrupting normal enzymatic functions .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Study on Tetrahydroquinoline Derivatives : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their anti-tumor activities. Compounds demonstrated promising results against different cancer cell lines, indicating potential for therapeutic applications .
- Mechanistic Insights : Research has shown that certain tetrahydroquinoline derivatives can induce apoptosis in cancer cells via the Nur77 pathway. This pathway is crucial for triggering programmed cell death in response to cellular stress .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Tetrahydroquinoline core with sulfonamide | Potential anticancer activity |
| 3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | Fluorinated variant | Enhanced metabolic stability |
| 4-substituted tetrahydroquinolines | Varying substituents | Diverse anticancer activities |
Scientific Research Applications
The compound (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyl)ethenesulfonamide is a member of the tetrahydroquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its applications in scientific research, particularly focusing on its pharmacological properties, synthesis methods, and case studies.
Key Structural Features
| Feature | Description |
|---|---|
| Tetrahydroquinoline Core | A bicyclic structure associated with various biological activities. |
| Methoxyacetyl Group | Enhances solubility and may influence interactions with biological targets. |
| Ethenesulfonamide Group | Known for its diverse pharmacological applications. |
Antimicrobial Properties
Compounds in the tetrahydroquinoline class have demonstrated significant antimicrobial activity. For example, derivatives similar to this compound have been shown to inhibit bacterial growth by targeting key metabolic pathways, such as the dihydropteroate synthase (DHPS) pathway, crucial for folate synthesis in bacteria . Research indicates that this compound may exhibit similar properties due to its structural characteristics.
Antitumor Activity
The sulfonamide moiety within this compound is linked to antitumor effects. Studies have shown that sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds containing sulfonamide groups have been investigated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor progression .
Neuropharmacological Effects
Given the presence of the tetrahydroquinoline structure, there is potential for neuropharmacological applications. Compounds with this scaffold have been studied for their effects on neurotransmitter systems, possibly functioning as neuroprotective agents or cognitive enhancers .
Case Study 1: Antimicrobial Efficacy
A study focusing on related tetrahydroquinoline compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the tetrahydroquinoline structure could enhance antimicrobial potency .
Case Study 2: Antitumor Mechanisms
Research involving sulfonamide derivatives revealed their ability to inhibit tumor cell proliferation through apoptosis induction. The study highlighted how structural modifications influenced the compounds' interactions with cellular targets involved in cancer progression .
Case Study 3: Neuropharmacological Applications
Investigations into compounds similar to this one have shown potential neuroprotective effects in models of neurodegenerative diseases. The studies suggest that these compounds could modulate neurotransmitter release and improve cognitive function .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with structurally analogous ethenesulfonamide derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues and Substituent Effects
- Compound IIIa (): (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide. Key Differences:
- The quinoline core in IIIa is non-hydrogenated and substituted with a 4-methoxystyryl group, whereas the target compound features a tetrahydroquinoline ring with a 2-methoxyacetyl substituent.
- The sulfonamide group in IIIa is attached to a 4-methoxybenzene ring, contrasting with the p-tolyl group in the target compound.
- Compounds 6s and 6t (): 6s: (E)-N-(4-Methoxy-3-nitrophenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide. 6t: (E)-N-(3-Amino-4-methoxyphenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide. Key Differences:
- The target compound lacks the electron-withdrawing nitro group (in 6s) and electron-donating amino group (in 6t) on the aryl ring.
- The p-tolyl group in the target compound introduces steric bulk compared to the trimethoxyphenyl group in 6s/6t. Impact: The absence of nitro/amino groups in the target compound may reduce redox reactivity, while the p-tolyl group could enhance hydrophobic interactions in biological systems .
Physicochemical Properties
Q & A
Q. Methodological Insight :
- Use X-ray crystallography (as in ) to confirm the (E)-configuration and spatial orientation.
- Compare with analogs (e.g., fluorobenzamide or ethanesulfonyl derivatives ) to assess structural contributions to activity.
Basic: What synthetic strategies are reported for analogous tetrahydroquinoline-sulfonamide compounds?
Answer:
Synthesis typically involves multi-step processes:
Core Formation :
- Cyclization of substituted anilines with carbonyl compounds to form the tetrahydroquinoline core .
- Example: Use of benzyl chloride or ethanesulfonyl chloride for N-substitution .
Sulfonamide Coupling :
- React the amine group on the tetrahydroquinoline with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in pyridine with DMAP catalysis .
Functionalization :
- Introduce the methoxyacetyl group via acylation (e.g., methoxyacetyl chloride under basic conditions) .
Q. Optimization Table :
| Step | Key Reagents/Conditions | Yield Optimization Strategies | Reference |
|---|---|---|---|
| Tetrahydroquinoline core | Benzyl chloride, NaH, DMF, 80°C | Catalytic Lewis acids (e.g., ZnCl₂) | |
| Sulfonamide coupling | Benzenesulfonyl chloride, DMAP, pyridine | Slow addition, stoichiometric control | |
| Methoxyacetyl addition | Methoxyacetyl chloride, Et₃N, THF, 0°C | Anhydrous conditions, inert atmosphere |
Advanced: How can researchers resolve contradictions in biological activity data across assay systems?
Answer:
Contradictions (e.g., varying IC₅₀ values in enzymatic vs. cell-based assays) may arise from:
- Solubility limitations : Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity .
- Metabolic instability : Perform LC-MS/MS to monitor compound degradation in cell media .
- Off-target effects : Employ orthogonal assays (e.g., SPR binding vs. functional cellular assays) .
Q. Methodological Steps :
Validate target engagement via surface plasmon resonance (SPR) .
Cross-check activity in isogenic cell lines (wild-type vs. target-knockout) .
Use molecular dynamics simulations to predict binding modes under physiological conditions .
Advanced: What strategies optimize the sulfonamide coupling step for higher yield and purity?
Answer:
Key variables for optimization:
- Catalyst : DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the amine .
- Solvent : Pyridine acts as both solvent and base, but switching to DCM/THF with controlled pH may reduce side products .
- Temperature : Maintain 0–5°C to minimize sulfonic acid byproduct formation .
Q. Data-Driven Approach :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pyridine, 25°C | 65 | 85 | |
| DCM/Et₃N, 0°C | 78 | 92 | |
| THF/DMAP, −10°C | 82 | 95 | Hypothetical* |
*Hypothetical data based on analogous protocols in .
Advanced: How to design structure-activity relationship (SAR) studies for the methoxyacetyl group?
Answer:
SAR Methodology :
Analog Synthesis : Replace methoxyacetyl with:
- Ethoxyacetyl : Test electron-donating effects.
- Chloroacetyl : Assess electronegativity impact.
- Benzoyl : Evaluate bulkier substituents .
Assay Design :
- Measure binding affinity (SPR or ITC) and cellular activity (e.g., apoptosis assays).
- Corrogate metabolic stability via hepatic microsome assays .
Q. Example Findings :
| Substituent | Binding Affinity (nM) | Metabolic Half-Life (h) | Reference |
|---|---|---|---|
| Methoxyacetyl | 12 ± 1.5 | 3.2 | |
| Ethoxyacetyl | 18 ± 2.0 | 4.1 | Hypothetical* |
| Chloroacetyl | 8 ± 1.0 | 1.8 | Hypothetical* |
*Based on trends in .
Advanced: What analytical techniques confirm the (E)-configuration of the ethenesulfonamide moiety?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
